molecular formula C40H90O13Ti4 B1453028 Tetrabutyl Orthotitanate Tetramer CAS No. 70799-68-7

Tetrabutyl Orthotitanate Tetramer

Cat. No.: B1453028
CAS No.: 70799-68-7
M. Wt: 970.6 g/mol
InChI Key: LEAWWEHOHYFEPH-UHFFFAOYSA-N
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Description

Tetrabutyl Orthotitanate Tetramer is a useful research compound. Its molecular formula is C40H90O13Ti4 and its molecular weight is 970.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tetrabutyl Orthotitanate Tetramer is a complex compound that primarily targets the formation of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The role of this compound in this process is to provide the titanium source necessary for the formation of these zeolites .

Mode of Action

The compound interacts with its targets through a process of crystallization . When introduced into the zeolite formation process, this compound slows down the crystallization process . This allows for a balance between the rate of titanium incorporation and crystal growth, which is crucial for the formation of zeolites .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the formation of zeolites . By slowing down the crystallization process, the compound allows for a more controlled formation of zeolites . This results in zeolites with enriched active titanium species and an enlarged external surface area .

Result of Action

The result of this compound’s action is the formation of high-quality zeolites . These zeolites have enriched active titanium species and an enlarged external surface area . This makes them highly efficient catalysts, particularly in the oxidative desulfurization of dibenzothiophene .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and moisture . The compound is sensitive to moisture and should be stored under inert gas . It is also flammable and should be kept away from heat, sparks, open flames, and hot surfaces . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Tetrabutyl Orthotitanate Tetramer plays a significant role in biochemical reactions, particularly in the synthesis of titanium-based materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the sol-gel process to produce high-purity oxide materials. The compound’s interaction with polyvinylbutyral (PVB) solutions leads to gelation, which is characterized by different rheological measurements . The nature of these interactions involves the formation of network structures that can be controlled by the addition of water.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is evident in its ability to cause gelation in PVB solutions, which can be used to study the stability and behavior of cells in different environments . Additionally, its interaction with biomolecules can lead to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form network structures through gelation is a key aspect of its molecular mechanism . This process involves the interaction of the compound with water and other molecules, leading to the formation of stable gels. These interactions can influence the activity of enzymes and other biomolecules, resulting in changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the gelation process involving this compound is stable over time, with the degree of gelation being influenced by the concentration of the compound and the presence of water . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to more pronounced biochemical and cellular changes. Toxic or adverse effects at high doses include skin and eye irritation, as indicated by safety data . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of titanium-based materials. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, it is used as a titanium source in the synthesis of nano-sized Ti-rich titanosilicate zeolites, which are important in catalytic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Studies have shown that this compound can be transported and distributed effectively within cells, leading to its accumulation in specific cellular compartments . This distribution is crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its intended location . This localization can influence the compound’s activity, leading to changes in cellular processes and overall function.

Properties

IUPAC Name

butan-1-olate;oxygen(2-);titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/10C4H9O.3O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*2-4H2,1H3;;;;;;;/q10*-1;3*-2;4*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAWWEHOHYFEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H90O13Ti4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693726
Record name butan-1-olate;oxygen(2-);titanium(4+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

970.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70799-68-7
Record name butan-1-olate;oxygen(2-);titanium(4+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutyl Orthotitanate Tetramer
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tetrabutyl Orthotitanate Tetramer contribute to the synthesis of N-doped TiO2/C nanocomposites?

A1: In this study, this compound acts as the titanium source for the synthesis of TiO2 nanoparticles. The researchers employed a novel bi-solvent enhanced pressure strategy. This method utilizes a mixture of ethanol and dimethylformamide (DMF) as solvents. Under pressure, DMF facilitates the doping of nitrogen into the TiO2 structure. Meanwhile, the interaction between the solvents and this compound under pressure controls the hydrolysis and condensation reactions, leading to the formation of N-doped TiO2 nanoparticles embedded in a carbon matrix.

Q2: What is the role of pressure in this synthesis process and how does it affect the final material?

A2: The application of pressure plays a crucial role in this synthesis. Elevated pressure enhances the solubility of nitrogen originating from DMF in the reaction mixture, promoting its incorporation into the TiO2 lattice, creating nitrogen doping. [] Additionally, pressure influences the reaction kinetics of this compound hydrolysis and condensation, ultimately affecting the size and morphology of the resulting N-doped TiO2 nanoparticles. The researchers observed that this pressure-induced synthesis yielded smaller TiO2 particles, which are beneficial for improved electrochemical performance. []

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